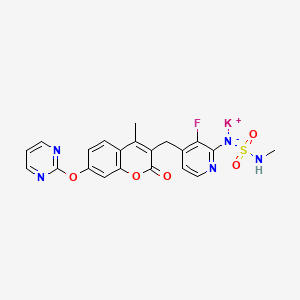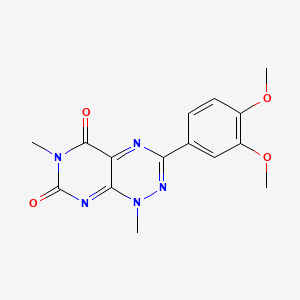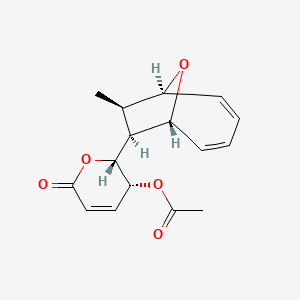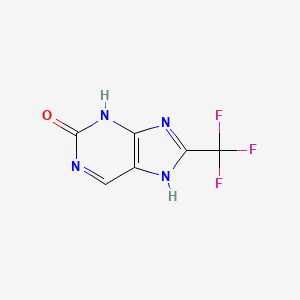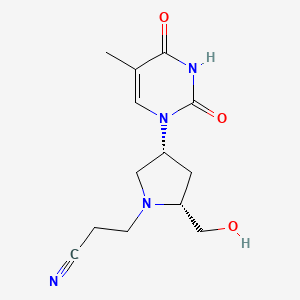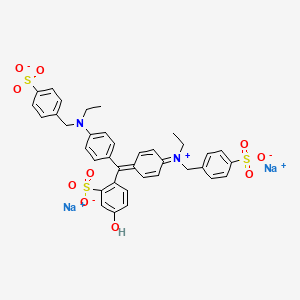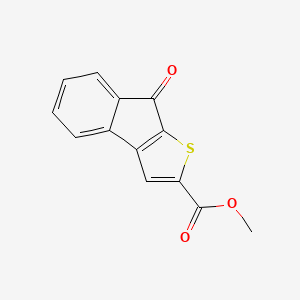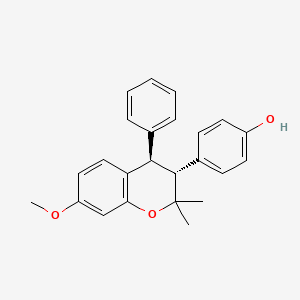
7-CN-8-MeS-Acyclic-7-deaza-dG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CN-8-MeS-Acyclic-7-deaza-dG: is a modified nucleoside analog that has garnered significant interest in the field of nucleic acid research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CN-8-MeS-Acyclic-7-deaza-dG involves multiple steps, starting from the basic nucleoside structureThe reaction conditions typically involve the use of specific catalysts and reagents to ensure the selective modification of the nucleoside .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-CN-8-MeS-Acyclic-7-deaza-dG can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .
Scientific Research Applications
7-CN-8-MeS-Acyclic-7-deaza-dG has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids.
Biology: Studied for its role in nucleic acid modification and its potential effects on genetic expression.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and biochemical assays.
Mechanism of Action
The mechanism of action of 7-CN-8-MeS-Acyclic-7-deaza-dG involves its incorporation into nucleic acids, where it can affect the structure and function of DNA or RNA. The molecular targets include specific enzymes involved in nucleic acid synthesis and modification. The pathways involved may include the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-CN-8-MeS-Acyclic-7-deaza-dG include:
7-Deazaguanine: The parent compound with similar structural properties.
7-Cyano-7-deazaguanine: A derivative with a cyano group at the 7-position.
8-Methylthio-7-deazaguanine: A derivative with a methylthio group at the 8-position.
Uniqueness
The uniqueness of this compound lies in its combined structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and specificity, making it a valuable tool in various research applications .
Properties
CAS No. |
127945-68-0 |
|---|---|
Molecular Formula |
C11H13N5O3S |
Molecular Weight |
295.32 g/mol |
IUPAC Name |
2-amino-7-(2-hydroxyethoxymethyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O3S/c1-20-10-6(4-12)7-8(14-11(13)15-9(7)18)16(10)5-19-3-2-17/h17H,2-3,5H2,1H3,(H3,13,14,15,18) |
InChI Key |
CBEBPNKZQJRLPX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
